2,2',3,3',4,4',5,5',6-Nonachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether is a chlorinated aromatic compound belonging to the class of polyhalogenated diphenyl ethers. This compound is characterized by the presence of nine chlorine atoms attached to a diphenyl ether backbone. It is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems helps in achieving higher yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient chlorination.
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of partially dechlorinated diphenyl ethers.
Substitution: Formation of hydroxylated or aminated diphenyl ethers.
Scientific Research Applications
2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polyhalogenated aromatic compounds.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Explored for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether involves its interaction with cellular components. It can bind to and activate or inhibit various enzymes and receptors. The compound’s high lipophilicity allows it to accumulate in lipid-rich tissues, where it can exert its effects. It is known to interfere with hormone signaling pathways, potentially leading to endocrine disruption.
Comparison with Similar Compounds
2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorobiphenyl: Another highly chlorinated biphenyl compound with similar environmental persistence and toxicity.
2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl Ether: A brominated diphenyl ether used as a flame retardant with similar chemical properties.
Uniqueness: 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination contributes to its stability and resistance to degradation, making it a persistent environmental pollutant.
Properties
CAS No. |
83992-73-8 |
---|---|
Molecular Formula |
C12HCl9O |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,4,5-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12HCl9O/c13-2-1-3(5(15)6(16)4(2)14)22-12-10(20)8(18)7(17)9(19)11(12)21/h1H |
InChI Key |
FPEYJPVHPGDXDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.